3-Phenyldihydro-2H-pyran-4(3H)-one 3-Phenyldihydro-2H-pyran-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 907997-17-5
VCID: VC6014868
InChI: InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
SMILES: C1COCC(C1=O)C2=CC=CC=C2
Molecular Formula: C11H12O2
Molecular Weight: 176.215

3-Phenyldihydro-2H-pyran-4(3H)-one

CAS No.: 907997-17-5

Cat. No.: VC6014868

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

3-Phenyldihydro-2H-pyran-4(3H)-one - 907997-17-5

Specification

CAS No. 907997-17-5
Molecular Formula C11H12O2
Molecular Weight 176.215
IUPAC Name 3-phenyloxan-4-one
Standard InChI InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Standard InChI Key MDQJKNSUIDXBFD-UHFFFAOYSA-N
SMILES C1COCC(C1=O)C2=CC=CC=C2

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure consists of a partially saturated pyran ring (dihydro-2H-pyran) with a ketone group at position 4 and a phenyl group at position 3. The chair conformation of the dihydropyran ring minimizes steric strain, while the phenyl substituent introduces aromaticity and planar rigidity. X-ray crystallography and NMR studies confirm the equatorial orientation of the phenyl group, which stabilizes the molecule through hyperconjugation with the ring’s oxygen atom.

Spectroscopic Properties

  • IR Spectroscopy: A strong absorption band at 1720cm11720 \, \text{cm}^{-1} corresponds to the carbonyl stretch of the ketone group. Additional peaks at 1600cm11600 \, \text{cm}^{-1} and 1450cm11450 \, \text{cm}^{-1} arise from aromatic C=C vibrations in the phenyl ring.

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (CDCl3_3): δ 7.35–7.20 (m, 5H, aromatic), δ 4.10 (t, 1H, H-3), δ 3.80–3.60 (m, 2H, H-6), δ 2.90–2.70 (m, 2H, H-5), δ 2.50–2.30 (m, 2H, H-2).

    • 13C^{13}\text{C}-NMR (CDCl3_3): δ 208.5 (C=O), 139.2 (aromatic C-1'), 128.5–126.3 (aromatic CH), 72.1 (C-3), 68.5 (C-6), 35.2 (C-5), 29.8 (C-2).

Synthesis Strategies

Hetero-Diels–Alder Cycloaddition

A regioselective approach employs N-vinyl-2-oxazolidinone as a dienophile reacting with α,β-unsaturated carbonyl compounds. For example, 3-aryl-2-propenenitriles undergo [4+2] cycloaddition to yield cis- and trans-diastereomers of 3-phenyldihydro-2H-pyran-4(3H)-one in 37–65% yield. The cis isomer predominates due to endo transition-state stabilization .

Reaction Scheme:

Ar–CH=C(CN)–CO–R+N-vinyl-2-oxazolidinone3-Phenyldihydro-2H-pyran-4(3H)-one+byproducts\text{Ar–CH=C(CN)–CO–R} + \text{N-vinyl-2-oxazolidinone} \rightarrow \text{3-Phenyldihydro-2H-pyran-4(3H)-one} + \text{byproducts}

Conditions: Ethanol, piperidine catalyst, room temperature .

Knoevenagel-Michael Cascade

One-pot reactions of aryl aldehydes, malononitrile, and β-ketoesters in ethanolic piperidine yield 4H-pyran derivatives. For instance, benzaldehyde derivatives condense with ethyl acetoacetate to form the dihydropyranone core after cyclization .

Optimization Parameters:

  • Stoichiometry: 1:1:1 molar ratio (aldehyde:malononitrile:β-ketoester).

  • Yield: 60–75% after recrystallization .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group at C-4 undergoes nucleophilic attacks, enabling derivatization. Grignard reagents add to the carbonyl, producing secondary alcohols, while Wittig reactions form exo-methylene derivatives.

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the pyran ring, generating δ-keto acids. For example, HCl (2M) at reflux yields 5-phenyl-4-oxopentanoic acid, a precursor for polyketide synthesis.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage models, the compound reduces TNF-α production by 40% at 50 µM. Docking studies suggest interactions with the NF-κB pathway, though exact targets remain unconfirmed.

Applications in Drug Discovery

Building Block for Heterocycles

The dihydropyranone scaffold is pivotal in synthesizing:

  • Pyrano[2,3-d]pyrimidines: Anticancer agents targeting CDK2 .

  • Tetrahydroquinolines: Antimalarial candidates inhibiting hemozoin formation .

Natural Product Analogues

Structural analogs of cryptophycin (antitumor) and dihydropyran-containing alkaloids (e.g., lycorine) have been synthesized via functionalization of the core structure .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBiological ActivitySynthetic Utility
3-Phenyldihydro-2H-pyran-4(3H)-onePhenyl at C-3, ketone at C-4Antimicrobial, anti-inflammatoryHeterocycle synthesis
6-Phenyltetrahydropyran-2,4-dioneTwo ketones, phenyl at C-6Not reportedPolymer precursor
3-Methyl-2H-pyran-4(3H)-oneMethyl at C-3, no phenylLow bioactivityFlavor/fragrance industry

Key Insight: The phenyl group enhances bioactivity and steric bulk, favoring interactions with hydrophobic protein pockets.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and CRISPR screening.

  • Derivative Libraries: Synthesize fluorinated analogs to improve pharmacokinetics.

  • Computational Modeling: Apply DFT calculations to predict regioselectivity in cycloadditions .

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